4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
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Overview
Description
4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions using reagents like methylthiol.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of aniline derivatives with acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{5-cyano-2-(methylsulfanyl)phenyl}benzamide: Similar structure with a chloro group instead of the oxadiazole ring.
N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Contains a triazole ring instead of the oxadiazole ring.
Uniqueness
4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-24-14-4-2-3-13(9-14)16-20-21-17(23-16)19-15(22)12-7-5-11(10-18)6-8-12/h2-9H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOFWQNPDWLYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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